(3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate
Description
Properties
Molecular Formula |
C41H32O11 |
|---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1 |
InChI Key |
JJNMLNFZFGSWQR-JUIAQJPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by benzoylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzoyloxy ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or carboxylate salts, respectively.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (pH < 3) | HCl/H₂SO₄, H₂O/EtOH | Benzoic acid + (3R,4S,5S,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol | 72–85% |
| Basic (pH > 12) | NaOH/KOH, H₂O/MeOH | Sodium benzoate + (3R,4S,5S,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol | 68–78% |
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate.
Nucleophilic Substitution Reactions
The ester groups react with nucleophiles (e.g., amines, alkoxides) to form amides or transesterified products.
| Nucleophile | Reagents | Product | Conditions |
|---|---|---|---|
| Ethylamine | EtNH₂, DMF, 60°C | (3R,4S,5S,6R)-6-((benzamido)methyl)tetrahydropyran-2,3,4,5-tetrayl tetrabenzamide | 12 h, N₂ atmosphere |
| Sodium methoxide | NaOMe, MeOH, reflux | Methyl benzoate + (3R,4S,5S,6R)-6-(methoxymethyl)tetrahydropyran-2,3,4,5-tetrol | 6 h, 80°C |
Characterization :
-
Post-reaction analysis via ¹H/¹³C NMR confirmed substitution at all four ester positions.
Catalytic Hydrogenation
While the compound lacks unsaturated bonds, experimental attempts to reduce benzoyloxy groups under hydrogenation conditions yielded partial deoxygenation:
| Catalyst | Conditions | Outcome | Efficiency |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), EtOAc, 25°C | Partial reduction to cyclohexanol derivatives (side products dominant) | <15% |
Limitations :
-
Benzoyloxy groups are resistant to hydrogenolysis, necessitating alternative deprotection strategies.
Reaction Mechanisms and Optimization
Optimal conditions for high-yield transformations depend on solvent polarity, temperature, and catalyst loading:
| Reaction Type | Solvent | Temperature | Catalyst | Time | Yield |
|---|---|---|---|---|---|
| Hydrolysis (acidic) | H₂O/EtOH (1:1) | 80°C | HCl (1M) | 4 h | 85% |
| Transesterification | DMF | 60°C | None | 12 h | 63% |
Research Findings and Characterization
-
Structural Confirmation : Post-reaction products were validated via HPLC (95–98% purity) and high-resolution MS .
-
Stereochemical Integrity : Chiral HPLC confirmed retention of configuration at all stereocenters during hydrolysis.
-
Thermal Stability : DSC analysis revealed decomposition above 220°C, limiting high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Notably:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes .
- Anticancer Potential : Research indicates that similar tetrahydropyran derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Materials Science
Due to its unique structure:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical properties and thermal stability.
- Nanomaterials : Its ability to form stable complexes with metals could be explored for creating nanostructured materials for electronics or catalysis.
Case Studies
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Structural Analogs
Research Findings and Discussion
Steric and Electronic Effects
- Benzoyl vs. Acetyl : Benzoyl groups introduce significant steric hindrance, as seen in lower yields for dichlorobenzoyl derivatives (e.g., 7c, 40% yield ). Electronic withdrawal from chlorine in 7c may further complicate synthesis.
- Thermal Stability : Benzoylated compounds (e.g., 7b, 7c) exhibit higher melting points (164–171°C) compared to acetylated analogs, suggesting stronger crystalline packing due to π-π stacking of aromatic rings .
Spectroscopic Differentiation
Biological Activity
(3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate is a complex organic compound known for its unique structural features and potential biological activities. This compound is characterized by multiple esterified benzoic acid groups that confer distinct chemical properties and biological interactions.
The biological activity of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate is primarily attributed to its interaction with various enzymes and metabolic pathways. The ester bonds within the compound can be hydrolyzed by esterases, leading to the release of D-glucose and benzoic acid. These products can subsequently engage in various metabolic processes relevant to cellular function and signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of multiple aromatic rings may contribute to its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Enzyme Inhibition : It may inhibit specific glycosidases due to the structural resemblance to carbohydrate substrates.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Enzyme Inhibition | Inhibits glycosidases |
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of (3R,4S,5S,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate demonstrated significant radical scavenging activity in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and showed a dose-dependent response.
Case Study 2: Antimicrobial Activity
In a separate investigation into its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate inhibitory effects on both bacterial strains at concentrations above 50 µg/mL.
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer: Follow OSHA-compliant protocols:
- Use fume hoods to avoid inhalation of aerosols (evacuate if exposure occurs) .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact. If contact occurs, rinse with water for ≥15 minutes and seek medical attention .
- Store in sealed containers away from ignition sources to mitigate fire hazards (use dry chemical extinguishers) .
- Avoid environmental release; use secondary containment for spills .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial/equatorial protons in the pyran ring) .
- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and benzoyl C=O peaks .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+Na]+ ion matching theoretical mass) .
- TLC/HPLC : Monitor purity using solvent systems like hexane/ethyl acetate (e.g., Rf = 0.31–0.49 in 8:2 hexane:ether) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer: Typical multi-step synthesis involves:
- Step 1 : Benzoylation of a tetraol precursor using benzoyl chloride in dry pyridine .
- Step 2 : Regioselective protection of hydroxyl groups (e.g., benzyl vs. acetyl groups) under controlled temperatures (-10°C to 25°C) .
- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization .
- Yield Optimization : Use catalytic DMAP or TEA to enhance acylation efficiency .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers be resolved during characterization?
- Methodological Answer: Address discrepancies through:
- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm axial/equatorial substituents (e.g., NOE between H-3 and H-5 in the pyran ring) .
- Computational Modeling : Compare experimental 13C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
- X-ray Crystallography : Resolve ambiguous stereocenters via single-crystal analysis .
Q. What strategies improve regioselectivity during benzoylation of polyol substrates?
- Methodological Answer: Control selectivity via:
- Solvent Polarity : Use dichloromethane (DCM) or THF to stabilize transition states favoring equatorial benzoylation .
- Temperature : Low temperatures (-20°C) slow kinetics, allowing selective reaction at less hindered hydroxyls .
- Protecting Groups : Pre-protect primary alcohols with TBS or benzyl groups to direct benzoylation to secondary sites .
Q. How do structural modifications impact the compound’s physicochemical properties?
- Methodological Answer: Analyze structure-property relationships using:
- LogP Calculations : Predict hydrophobicity changes (e.g., replacing benzoyl with acetyl groups reduces logP by ~1.5) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for benzoylated derivatives) .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to model bioavailability (e.g., low GI absorption due to high TPSA >200 Ų) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields?
- Methodological Answer: Investigate variables:
- Reagent Purity : Ensure benzoyl chloride is anhydrous (Karl Fischer titration for H2O content <0.1%) .
- Reaction Monitoring : Use in situ FTIR to track benzoylation progress and optimize reaction times .
- Byproduct Identification : LC-MS/MS to detect side products (e.g., over-benzoylated isomers) .
Tables for Key Data
Table 1: Comparative Spectroscopic Data for Pyran Derivatives
Table 2: Reaction Optimization Parameters
| Variable | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Temperature | -10°C → 25°C (stepwise) | 15% | |
| Catalyst | DMAP (10 mol%) | 22% | |
| Solvent | Anhydrous DCM | 18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
